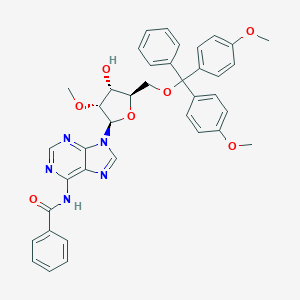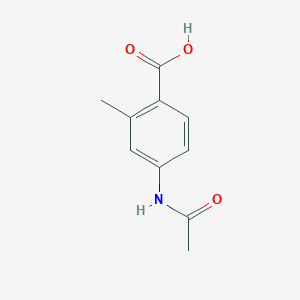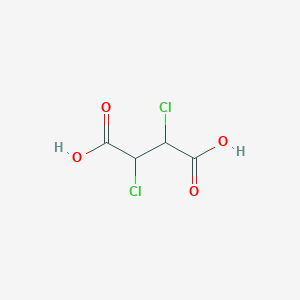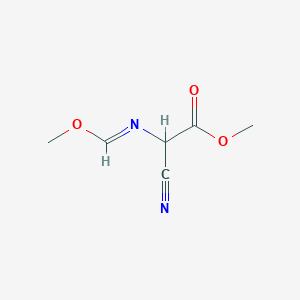
Methyl 2-cyano-2-(methoxymethylideneamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-2-(methoxymethylideneamino)acetate, also known as MCMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. MCMMA is a versatile compound that has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of Methyl 2-cyano-2-(methoxymethylideneamino)acetate is not fully understood. However, studies have suggested that Methyl 2-cyano-2-(methoxymethylideneamino)acetate may act by inhibiting the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that Methyl 2-cyano-2-(methoxymethylideneamino)acetate has various biochemical and physiological effects. Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body such as increased muscle contraction and increased cognitive function. Additionally, Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-cyano-2-(methoxymethylideneamino)acetate has several advantages and limitations for lab experiments. One advantage of Methyl 2-cyano-2-(methoxymethylideneamino)acetate is its versatility as a building block for the synthesis of various compounds. Additionally, Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been shown to have potential use as a monomer for the synthesis of polymeric materials. However, one limitation of Methyl 2-cyano-2-(methoxymethylideneamino)acetate is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-cyano-2-(methoxymethylideneamino)acetate. One direction is the further exploration of its potential use as a building block for the synthesis of various compounds. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-cyano-2-(methoxymethylideneamino)acetate and its potential use as an anticancer agent. Another direction is the study of the potential use of Methyl 2-cyano-2-(methoxymethylideneamino)acetate as a monomer for the synthesis of polymeric materials. Overall, the study of Methyl 2-cyano-2-(methoxymethylideneamino)acetate has the potential to lead to significant advancements in various fields such as medicinal chemistry, organic synthesis, and material science.
Synthesemethoden
The synthesis of Methyl 2-cyano-2-(methoxymethylideneamino)acetate involves the reaction of methyl cyanoacetate with paraformaldehyde and methanol in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of Methyl 2-cyano-2-(methoxymethylideneamino)acetate, which can be purified using various methods such as recrystallization, column chromatography, or distillation.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been studied extensively for its potential use in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been studied for its ability to act as a potential anticancer agent and as an inhibitor of acetylcholinesterase. In organic synthesis, Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been used as a key building block for the synthesis of various compounds such as β-lactams, pyrazoles, and pyridazines. In material science, Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been studied for its potential use as a monomer for the synthesis of polymeric materials.
Eigenschaften
CAS-Nummer |
104316-77-0 |
|---|---|
Produktname |
Methyl 2-cyano-2-(methoxymethylideneamino)acetate |
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
methyl 2-cyano-2-(methoxymethylideneamino)acetate |
InChI |
InChI=1S/C6H8N2O3/c1-10-4-8-5(3-7)6(9)11-2/h4-5H,1-2H3 |
InChI-Schlüssel |
SXBOOCWTICEQIT-UHFFFAOYSA-N |
SMILES |
COC=NC(C#N)C(=O)OC |
Kanonische SMILES |
COC=NC(C#N)C(=O)OC |
Synonyme |
Acetic acid, cyano[(methoxymethylene)amino]-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




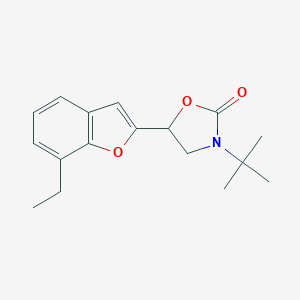

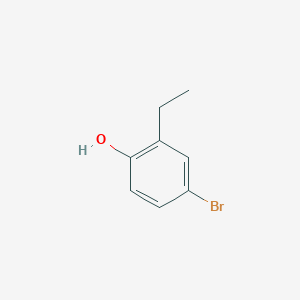
![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)

![2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B17572.png)
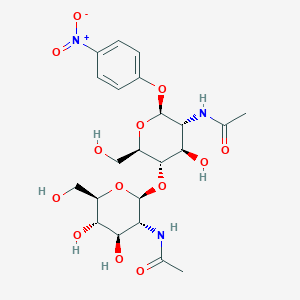
![1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane](/img/structure/B17581.png)


